molecular formula C15H19NO3 B1519854 tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate CAS No. 914349-10-3

tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate

Cat. No.: B1519854
CAS No.: 914349-10-3
M. Wt: 261.32 g/mol
InChI Key: MVJAYBRLSHLWPC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxymethyl group at the 3-position, and a methyl group at the 7-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes . The hydroxymethyl group at position 3 provides a polar, protic functional site for further derivatization (e.g., oxidation, esterification), while the methyl group at position 7 contributes steric bulk and electronic stabilization to the aromatic system.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-7-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJAYBRLSHLWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654324
Record name tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-10-3
Record name tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate (CAS No. 914349-10-3) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • Purity : ≥95%
  • Storage Conditions : Sealed in dry conditions at room temperature

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxic effects, potential as an anticancer agent, and other pharmacological properties.

Cytotoxicity and Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. A study on related compounds has shown that modifications at the indole position can significantly alter biological profiles, affecting both cytotoxicity and mechanisms of action such as microtubule disruption and apoptosis induction .

Table 1: Cytotoxicity of Indole Derivatives

CompoundIC50 (μM)Cell Line
tert-butyl 3-(hydroxymethyl)-7-methylTBDGBM
Indole derivative 1c0.1GBM
Indole derivative 2jTBDVarious

Note: TBD = To Be Determined

The mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have demonstrated:

  • Induction of Apoptosis : Many indole derivatives trigger programmed cell death pathways in cancer cells.
  • Microtubule Disruption : Certain modifications lead to enhanced cytotoxicity by disrupting microtubule polymerization, which is critical for cell division .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various indole derivatives, revealing that specific substitutions at the indole ring significantly impacted their anticancer properties. The study highlighted the importance of structural modifications in developing effective anticancer agents .

Additionally, another research article focused on the pharmacological properties of related compounds, emphasizing their potential as therapeutic agents against various diseases due to their ability to modulate cellular pathways .

Scientific Research Applications

Synthetic Applications

1. Precursor for Indole Derivatives
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate serves as a valuable building block for synthesizing functionalized indoles. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

2. Modification of Indole Structures
The compound can be modified to yield derivatives with potentially enhanced biological activities. This adaptability allows researchers to explore new derivatives that may exhibit improved pharmacological properties.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : Some derivatives of indole compounds have been investigated for their potential anticancer effects, making this compound a candidate for further studies in cancer therapeutics.
  • Antimicrobial Properties : Indoles are known for their antimicrobial activities, and compounds like this compound could contribute to the development of new antimicrobial agents.

Case Study 1: Synthesis of Functionalized Indoles

A study demonstrated the synthesis of various indole derivatives using this compound as a starting material. The derivatives exhibited varying degrees of biological activity, showcasing the compound's utility in developing new therapeutic agents.

Case Study 2: Interaction Studies

Research into the binding interactions of this compound with biological macromolecules revealed its potential as a lead compound for drug development. The study highlighted its ability to interact with specific protein targets, which is crucial for designing effective drugs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, molecular properties, and applications of tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate with analogous indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 3-(hydroxymethyl), 7-methyl C15H19NO3 261.32 Hydroxymethyl, Boc Pharmaceutical intermediate, derivatization precursor
(E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate () 6-(mesyloxypropenyl) C17H21NO5S 375.42 Mesylate, propenyl Intermediate for nucleophilic substitution reactions
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate () 4-bromo, 3-formyl, 7-methoxy C15H16BrNO4 354.20 Bromo, formyl, methoxy Halogenation and aldehyde-based cross-coupling reactions
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate () 7-methyl, 3-boronate C20H28BNO4 373.26 Boronate ester Suzuki-Miyaura cross-coupling reactions
tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate () 7-(bromomethyl) C14H16BrNO2 310.19 Bromomethyl Nucleophilic substitution, alkylation agent

Spectroscopic and Physical Properties

While direct spectroscopic data for the target compound are unavailable, inferences can be drawn from related structures:

  • 1H NMR : The tert-butyl group typically resonates at δ ~1.5 ppm (singlet, 9H). The hydroxymethyl protons (CH2OH) would appear as a triplet near δ 3.7–4.2 ppm, while the 7-methyl group may show a singlet at δ ~2.5 ppm .
  • 13C NMR : The Boc carbonyl is expected at δ ~155 ppm, with the hydroxymethyl carbon at δ ~60–65 ppm .

Preparation Methods

Protection of Indole Nitrogen

The nitrogen of the indole ring is commonly protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or diisopropylethylamine. This step yields the tert-butyl carbamate derivative, which stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps.

  • Example reaction:
    Indole derivative + Boc anhydride + base → tert-butyl indole-1-carboxylate intermediate

Introduction of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl substituent at the 3-position is typically introduced via selective hydroxymethylation reactions. This can be achieved by:

  • Electrophilic substitution on the indole ring at the 3-position using formaldehyde or paraformaldehyde under acidic or basic conditions.
  • Alternatively, reduction of a corresponding 3-formyl indole derivative using hydride reducing agents such as sodium borohydride or Red-Al.

The choice of reducing agent and conditions depends on the sensitivity of other functional groups in the molecule.

Methylation at the 7-Position

The methyl group at the 7-position can be introduced either by starting from a 7-methylindole precursor or by regioselective methylation of the indole ring prior to other modifications.

Reduction and Purification Steps

Hydride reducing agents play a critical role in the synthesis, especially for converting aldehyde intermediates to hydroxymethyl groups. Common hydride reagents include:

Reducing Agent Typical Use Notes
Sodium borohydride Mild reduction of aldehydes Selective, mild conditions
Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) Stronger reducing agent for sensitive substrates Useful for sterically hindered or less reactive aldehydes
Lithium aluminum hydride (LAH) Strong reducing agent Requires careful handling due to reactivity

Purification often involves aqueous extraction and organic solvent washes to remove impurities and side-products such as chloromethyl or tosylate derivatives formed during intermediate steps.

Representative Preparation Route (Literature-Based)

Step Reagents/Conditions Outcome
1 7-Methylindole + Boc anhydride + triethylamine Formation of tert-butyl 7-methylindole-1-carboxylate
2 Electrophilic substitution with formaldehyde (acidic/basic conditions) Introduction of 3-formyl group
3 Reduction with sodium borohydride or Red-Al Conversion of 3-formyl to 3-(hydroxymethyl) group
4 Purification by aqueous extraction and organic solvent wash Isolation of pure this compound

Notes on Reaction Conditions and Reagents

  • The Boc protection step is typically performed at room temperature or slightly elevated temperatures to avoid decomposition.
  • Hydroxymethylation requires careful control of pH and temperature to avoid polymerization of formaldehyde or over-substitution.
  • Hydride reductions must be conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture sensitivity.
  • Purification steps may include chromatography or recrystallization depending on the scale and purity requirements.

Summary Table of Key Reagents and Their Roles

Reagent/Agent Role in Preparation Typical Conditions
Di-tert-butyl dicarbonate (Boc anhydride) Indole nitrogen protection (tert-butyl carbamate formation) Room temperature, base present
Triethylamine or DIPEA Base for Boc protection Room temperature
Formaldehyde or paraformaldehyde Hydroxymethyl group introduction at 3-position Acidic or basic aqueous solution
Sodium borohydride Reduction of aldehyde to hydroxymethyl Mild reducing conditions, aqueous or alcoholic solvents
Red-Al Stronger hydride reducing agent Anhydrous conditions, inert atmosphere
Organic solvents (e.g., ethyl acetate, dichloromethane) Extraction and purification Room temperature

Research Findings and Considerations

  • The tert-butyl ester group enhances the compound’s stability and lipophilicity, making it a preferred protecting group in multistep synthesis.
  • The hydroxymethyl group at the 3-position is a versatile handle for further functionalization, such as oxidation to aldehydes or conversion to other substituents.
  • The methyl group at the 7-position influences electronic properties of the indole ring, affecting reactivity and potential biological activity.
  • Hydride reducing agents must be chosen carefully to balance reactivity and selectivity, with sodium borohydride favored for mild conditions and Red-Al for more challenging reductions.
  • Purification methods are crucial to remove side-products like chloromethyl or tosylate impurities that may form during intermediate steps, ensuring high purity of the final compound.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate?

The compound is typically synthesized via functional group modification of pre-existing indole scaffolds. For example, reduction of a formyl group (e.g., using sodium borohydride) on a precursor like tert-butyl 3-formyl-7-methyl-1H-indole-1-carboxylate yields the hydroxymethyl derivative . Alternative routes may involve Fischer indole synthesis, where phenylhydrazine derivatives react with ketones/aldehydes under acidic conditions, followed by Boc protection .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

  • NMR spectroscopy to confirm functional groups (e.g., hydroxymethyl resonance at δ ~4.5 ppm).
  • HPLC for purity assessment (>95% recommended for research use).
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ = calculated for C₁₆H₂₁NO₃). Cross-referencing with published spectral data for analogous indole derivatives is critical .

Q. What are the key functional groups influencing reactivity?

The hydroxymethyl (-CH₂OH) group is nucleophilic and prone to oxidation or substitution. The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, enabling selective functionalization at the 3-position. Methoxy or methyl substituents (e.g., at the 7-position) modulate steric and electronic properties .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution. For example, the crystal structure of a related compound, tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, was determined using a Bruker D8 diffractometer and refined with SHELXL-2016, confirming planar indole geometry and torsional angles .

Q. What strategies mitigate contradictions in synthetic yields or spectroscopic data?

  • Reaction optimization : Varying catalysts (e.g., methanesulfonic acid vs. DMAP) or solvents (e.g., methanol vs. THF) can resolve yield discrepancies .
  • Isolation protocols : Column chromatography gradients or recrystallization (e.g., using ethyl acetate/hexane) improve purity .
  • Data normalization : Ensure consistent NMR referencing (e.g., TMS at 0 ppm) and MS calibration .

Q. How can computational methods predict biological activity or metabolic stability?

  • Molecular docking : Screen against targets like cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic liabilities (e.g., susceptibility to esterase cleavage of the Boc group) .

Methodological Tables

Q. Table 1. Key Synthetic Precursors and Conditions

PrecursorReaction ConditionYieldReference
tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylateNaBH₄ in MeOH, 0°C98%
7-MethylindoleBoc protection (Boc₂O, DMAP)85–90%

Q. Table 2. Analytical Benchmarks

TechniqueKey Peaks/ParametersReference Compound
¹H NMRδ 1.6 (Boc -C(CH₃)₃), δ 4.5 (-CH₂OH)Ethyl 3-formyl-1H-indole-7-carboxylate
HPLC (C18)Retention time: 8.2 min (MeCN:H₂O = 70:30)tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate

Data Contradiction Analysis

  • Synthetic Yield Variability : High yields (e.g., 98% ) vs. moderate yields (85–90% ) may arise from differences in reducing agents (NaBH₄ vs. LiAlH₄) or Boc protection efficiency.
  • Biological Activity : Discrepancies in enzyme inhibition (e.g., CYP3A4 IC₅₀) could reflect assay conditions (e.g., liver microsomes vs. recombinant enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate

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